ethyl 5-[4-(diethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-[4-(diethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key structural attributes include:
- Position 1: Ethyl carboxylate group, which may enhance solubility or act as a prodrug moiety.
- Position 5: 4-(Diethylsulfamoyl)benzamido substituent, a sulfonamide derivative with possible bioactivity.
- Position 4: Oxo group, likely forming a lactam structure critical for hydrogen bonding or enzymatic interactions .
Properties
IUPAC Name |
ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O6S2/c1-5-30(6-2)39(35,36)20-14-10-18(11-15-20)24(32)28-25-22-21(16-38-25)23(27(34)37-7-3)29-31(26(22)33)19-12-8-17(4)9-13-19/h8-16H,5-7H2,1-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOILXJSUAGFTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-[4-(diethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the benzamido and diethylsulfamoyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the final product.
Chemical Reactions Analysis
Ethyl 5-[4-(diethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: It may have therapeutic potential for treating various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 5-[4-(diethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The thieno[3,4-d]pyridazine core distinguishes the target compound from analogs such as:
- 4H-Pyrimido[2,1-b]benzothiazoles (): These feature a pyrimidine fused to benzothiazole, offering distinct electronic properties due to sulfur and nitrogen positioning.
Table 1: Core Structure Comparison
| Compound Class | Core Structure | Key Features |
|---|---|---|
| Thieno[3,4-d]pyridazine | Fused thiophene + pyridazine | Planar, electron-rich sulfur atom |
| Pyrimido[2,1-b]benzothiazole | Pyrimidine + benzothiazole | Sulfur enhances aromatic stabilization |
| Pyrazolo[3,4-d]pyrimidine | Pyrazole + pyrimidine | Compact, nitrogen-rich |
Substituent Effects
- Sulfonamide Groups : The diethylsulfamoyl group in the target compound contrasts with simpler sulfonamides (e.g., in ’s N-methylbenzenesulfonamide). Diethyl substitution may improve lipophilicity and metabolic stability compared to methyl or unsubstituted variants .
- Aryl Substituents : The 4-methylphenyl group in the target compound vs. fluorophenyl or chromen-2-yl groups () affects steric bulk and electronic profiles. Fluorine substituents typically enhance bioavailability and binding specificity .
Table 2: Substituent Impact on Properties
Research Implications
- Structure-Activity Relationships (SAR) : The target compound’s diethylsulfamoyl and p-tolyl groups may optimize interactions with hydrophobic enzyme pockets, whereas fluorinated analogs () could enhance target selectivity.
- Synthetic Scalability : Palladium-catalyzed coupling () offers efficiency for complex heterocycles, but camphorsulfonic acid methods () may be cost-effective for small-scale synthesis.
Biological Activity
Ethyl 5-[4-(diethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C27H28N4O6S2
- Molecular Weight : 568.66 g/mol
- Purity : Typically around 95% .
The biological activity of this compound can be attributed to its structural components, particularly the thieno[3,4-d]pyridazine moiety. This structure is known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Inhibition of Enzymes : The presence of the sulfamoyl group suggests potential inhibitory activity against certain enzymes, possibly those involved in inflammatory pathways.
- Receptor Interaction : The benzamide group may facilitate binding to specific receptors, influencing cellular responses related to growth and proliferation.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of thieno[3,4-d]pyridazine have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Research has demonstrated that related compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokine production. This suggests that this compound may possess similar anti-inflammatory properties .
Neuroprotective Properties
Some derivatives have shown neuroprotective effects in models of neurodegenerative diseases. The thieno[3,4-d]pyridazine scaffold may play a role in protecting neuronal cells from oxidative stress and apoptosis .
Case Studies
- Study on Antitumor Efficacy : A study conducted on a series of thieno[3,4-d]pyridazine derivatives found that certain modifications significantly enhanced their cytotoxicity against various cancer cell lines. The compound was among those tested and showed promising results in inhibiting tumor growth in vitro .
- Anti-inflammatory Mechanism Investigation : In a controlled experiment assessing the anti-inflammatory effects of similar compounds, it was noted that they reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that this compound could exert similar effects .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| Ethyl 5-[...] | Moderate | Yes | Yes |
| Compound A | High | Moderate | No |
| Compound B | Low | Yes | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
